molecular formula C16H18N2O2 B1391259 N-(3-Aminophenyl)-2-phenoxybutanamide CAS No. 1020722-36-4

N-(3-Aminophenyl)-2-phenoxybutanamide

Cat. No.: B1391259
CAS No.: 1020722-36-4
M. Wt: 270.33 g/mol
InChI Key: VCIGMNQDCSZTLQ-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-phenoxybutanamide is an organic compound that belongs to the class of amides It features a phenoxy group attached to a butanamide backbone, with an aminophenyl substituent at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-phenoxybutanamide typically involves the reaction of 3-aminophenylamine with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures (25-40°C)
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as sodium hydride (NaH) or other strong bases in polar aprotic solvents.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Aminophenyl)-2-phenoxybutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-phenoxybutanamide involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with biological macromolecules, potentially affecting their function. The phenoxy group may also contribute to the compound’s overall activity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminophenyl)-2-phenoxybutanamide: Similar structure but with the amino group at the second position.

    N-(4-Aminophenyl)-2-phenoxybutanamide: Amino group at the fourth position.

    N-(3-Aminophenyl)-2-phenoxyacetamide: Shorter carbon chain in the backbone.

Uniqueness

N-(3-Aminophenyl)-2-phenoxybutanamide is unique due to the specific positioning of the aminophenyl and phenoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure may result in distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

N-(3-aminophenyl)-2-phenoxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-15(20-14-9-4-3-5-10-14)16(19)18-13-8-6-7-12(17)11-13/h3-11,15H,2,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIGMNQDCSZTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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